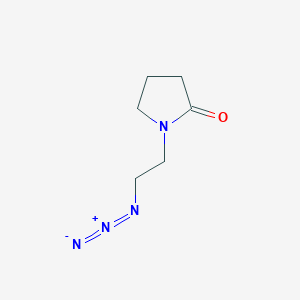
1-(2-Azidoethyl)pyrrolidin-2-one
Descripción general
Descripción
1-(2-Azidoethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with an azidoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-bromoethyl azide with pyrrolidin-2-one. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis of the azide group.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety, given the potentially explosive nature of azides. The use of automated systems allows for the efficient and scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Azidoethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium hydride, potassium carbonate, anhydrous solvents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts, organic solvents like dimethyl sulfoxide.
Major Products:
Substitution: Various substituted pyrrolidin-2-one derivatives.
Reduction: 1-(2-Aminoethyl)pyrrolidin-2-one.
Cycloaddition: 1-(2-Triazolylethyl)pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
1-(2-Azidoethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
1-(2-Azidoethyl)pyrrolidin-2-one can be compared with other azido-substituted compounds and pyrrolidinone derivatives:
1-(2-Azidoethyl)pyrrolidine: Lacks the carbonyl group, leading to different reactivity and applications.
2-Azidoethylamine: Simpler structure, used primarily in basic organic synthesis.
N-Azidoethylpyrrolidinone: Similar structure but with variations in substitution patterns, affecting its chemical behavior and applications.
Uniqueness: this compound is unique due to the combination of the azido group and the pyrrolidinone ring, which imparts distinct reactivity and versatility in synthetic applications.
Comparación Con Compuestos Similares
- 1-(2-Azidoethyl)pyrrolidine
- 2-Azidoethylamine
- N-Azidoethylpyrrolidinone
Propiedades
IUPAC Name |
1-(2-azidoethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-9-8-3-5-10-4-1-2-6(10)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQUZOAPFHVUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















